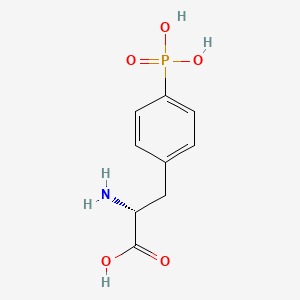

4-Phosphono-D-phenylalanine

描述

Contextualization as a Phosphotyrosine Mimetic

A primary application of 4-Phosphono-D-phenylalanine is as a phosphotyrosine mimetic. This mimicry is crucial for dissecting the intricate networks of cellular communication that rely on protein phosphorylation.

Phosphotyrosine (pTyr) is a critical component of signal transduction pathways in eukaryotic cells. novusbio.comontosight.ai The reversible phosphorylation of tyrosine residues on proteins, catalyzed by enzymes called tyrosine kinases, acts as a molecular switch to control a vast array of cellular processes. novusbio.comontosight.ai These processes include cell growth, proliferation, differentiation, adhesion, and immune responses. ontosight.ainih.gov The phosphate (B84403) group on a tyrosine residue creates a binding site for other proteins containing specific recognition modules, such as Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains. ontosight.ainih.govresearchgate.net This interaction initiates downstream signaling cascades, allowing cells to respond to external stimuli and communicate with their environment. ontosight.aiunlv.edu The entire system of tyrosine kinases ("writers"), phosphatases ("erasers"), and SH2/PTB domains ("readers") forms a complex and highly regulated network that is essential for normal metazoan biology. nih.govresearchgate.net Dysregulation of phosphotyrosine signaling is linked to numerous diseases, including cancer and inflammatory disorders. nih.gov

A key feature of phosphotyrosine-mediated signaling is its reversibility, which is controlled by a class of enzymes known as protein tyrosine phosphatases (PTPs). nih.govphysiology.org These enzymes catalyze the hydrolysis of the phosphate group from the tyrosine residue, effectively turning the signal off. nih.govnih.gov While essential for regulation, this enzymatic lability presents a challenge for researchers studying these pathways. researchgate.netnih.gov The phosphate ester bond in phosphotyrosine is susceptible to rapid cleavage by the abundant phosphatases within the cell. cardiff.ac.uknih.gov This inherent instability makes it difficult to use phosphotyrosine-containing peptides or molecules as durable inhibitors or probes in biological assays, as they are quickly degraded. nih.govnih.gov

To overcome the enzymatic instability of the phosphate group, researchers have developed non-hydrolyzable analogues, with phosphonate-based compounds being a prominent example. researchgate.nethilarispublisher.comhilarispublisher.com In a phosphonate (B1237965), the ester oxygen atom linking the phosphorus to the phenyl ring of tyrosine is replaced by a carbon atom (a P-C bond). nih.govresearchgate.net This substitution makes the resulting molecule, such as this compound, significantly more resistant to enzymatic cleavage by phosphatases and to chemical hydrolysis. cardiff.ac.ukresearchgate.net These phosphonate-based analogues serve as isosteric mimics of phosphotyrosine, meaning they have a similar shape and charge distribution at physiological pH. researchgate.netwikipedia.org This allows them to bind to the active sites of SH2 domains and PTPs, but because they resist dephosphorylation, they can act as sustained inhibitors or stable probes to study these protein-protein interactions. researchgate.netnih.gov

| Property | Phosphate Group (in Phosphotyrosine) | Phosphonate Group (in 4-Phosphonophenylalanine) |

|---|---|---|

| Linkage to Phenyl Ring | P-O-C (Phosphate Ester) | P-C-C (Phosphonate) |

| Enzymatic Stability | Labile; readily hydrolyzed by phosphatases. nih.govphysiology.org | Stable; resistant to hydrolysis by phosphatases. cardiff.ac.ukresearchgate.net |

| Chemical Stability | Susceptible to chemical hydrolysis. researchgate.net | More resistant to chemical hydrolysis. nih.govresearchgate.net |

| Role in Research | Represents the natural signaling molecule. | Acts as a stable mimetic for use as an inhibitor or probe. researchgate.netnih.gov |

Stereochemical Significance of the D-Isomer in Research

The "D" configuration of this compound is a critical feature that distinguishes it from its naturally occurring L-counterparts and provides specific advantages in research applications.

In virtually all kingdoms of life, proteins are constructed from L-amino acids. creative-peptides.comnih.gov These L-isomers are the building blocks for enzymes, structural proteins, and hormones, and living organisms have highly specific metabolic pathways for their synthesis and degradation. creative-peptides.combiopharmaspec.com In contrast, D-amino acids are far less common in nature. biopharmaspec.com They are found primarily in the peptidoglycan of bacterial cell walls, which helps protect the bacteria from degradation by proteases that are specific for L-amino acids. nih.gov Some D-amino acids, such as D-serine and D-aspartate, also have specialized roles in mammals, including acting as neurotransmitters in the brain. creative-peptides.combiopharmaspec.com Because they are not the standard components of proteins, D-amino acids are generally not metabolized through the same pathways as L-amino acids and are often handled by different, specific enzymes like D-amino acid oxidase. nih.gov

| Feature | L-Amino Acids | D-Amino Acids |

|---|---|---|

| Natural Abundance | Predominant in nature; building blocks of proteins in all organisms. creative-peptides.combiopharmaspec.com | Relatively rare; found in bacterial cell walls and have specific signaling roles. creative-peptides.comnih.gov |

| Primary Biological Role | Protein synthesis, enzymatic catalysis, structural components. creative-peptides.com | Bacterial cell wall structure, neurotransmission, regulation. nih.govbiopharmaspec.com |

| Metabolism | Central to primary metabolic pathways. jpt.com | Metabolized by specific enzymes (e.g., D-amino acid oxidases); often excluded from protein synthesis. nih.govjpt.com |

| Protease Susceptibility | Peptides made of L-amino acids are susceptible to degradation by common proteases. | Peptides containing D-amino acids show increased resistance to proteolysis. biopharmaspec.commdpi.com |

Enzymes exhibit a high degree of stereospecificity, meaning their active sites are precisely shaped to bind molecules with a specific three-dimensional arrangement. csauk.ac.inyoutube.comwikipedia.org An enzyme that acts on an L-amino acid will typically not recognize or bind its D-enantiomer. csauk.ac.inlibretexts.org This stereoselectivity is fundamental to the accuracy of biological processes like protein synthesis, where aminoacyl-tRNA synthetases ensure that only L-amino acids are incorporated into growing polypeptide chains. researchgate.net

In the context of drug design and chemical biology, this stereospecificity can be exploited. Incorporating a D-amino acid, such as in this compound, into a peptide-based inhibitor can dramatically increase the molecule's stability in a biological environment. biopharmaspec.comjpt.com Proteases, which are enzymes that degrade proteins and peptides, are overwhelmingly specific for peptide bonds between L-amino acids. nih.gov A peptide containing a D-amino acid is therefore a poor substrate for these proteases, leading to a significantly longer biological half-life. biopharmaspec.commdpi.com This enhanced stability makes D-amino acid-containing compounds, including this compound, more effective and durable tools for inhibiting specific enzymes or disrupting protein-protein interactions over extended periods in research settings. mdpi.comnih.gov The D-configuration can also influence binding affinity to the target protein, sometimes leading to different or more potent interactions compared to the L-isomer, depending on the specific topology of the enzyme's active site. mdpi.comacs.org

| Concept | Implication for this compound |

|---|---|

| Enzyme Active Sites | Active sites have a specific 3D geometry that preferentially binds one stereoisomer over another. wikipedia.orglibretexts.org |

| Protease Resistance | The D-configuration confers resistance to degradation by common proteases, which recognize L-amino acids. biopharmaspec.commdpi.com This increases the compound's half-life in biological systems. |

| Target Binding | The D-isomer interacts differently with the target protein's binding pocket (e.g., an SH2 domain) than the L-isomer would, potentially altering binding affinity and specificity. acs.orgnih.gov |

| Research Utility | The combination of target mimicry (phosphonate) and metabolic stability (D-isomer) makes it a robust tool for studying signal transduction pathways. nih.govmdpi.com |

Overview of Key Academic Research Trajectories for Phosphonated Phenylalanines

Academic research on phosphonated phenylalanines has explored several key trajectories, primarily driven by their potential to act as mimics of natural amino acids and phosphorylated signaling molecules. These research avenues focus on their roles as enzyme inhibitors, receptor modulators, and platforms for novel chemical synthesis.

Enzyme Inhibition: Mimicking Nature's Switches

A major focus of research has been the development of phosphonated phenylalanines as enzyme inhibitors. Their structural similarity to natural substrates allows them to bind to the active sites of enzymes, often with high specificity and affinity.

Protein Tyrosine Phosphatase (PTP) Inhibition: Phosphotyrosine (pTyr) is a critical component in cellular signaling, and its levels are controlled by protein tyrosine kinases and protein tyrosine phosphatases (PTPs). thieme-connect.com Because the phosphonate group is a non-hydrolyzable mimic of the phosphate group, phosphonated phenylalanines are excellent candidates for PTP inhibitors. nih.govfrontiersin.org Research has shown that peptides containing these mimics can potently inhibit PTPs. For instance, phosphono(difluoromethyl)phenylalanine (F₂Pmp), a derivative, has been incorporated into peptides to create highly potent inhibitors of PTPs like PTP1B, which is implicated in diabetes and obesity. thieme-connect.comresearchgate.net The development of these hydrolytically stable pTyr mimetics provides crucial tools for studying cellular signal transduction. thieme-connect.comresearchgate.net

L-Phenylalanine Ammonia-Lyase (PAL) Inhibition: PAL is a key enzyme in the secondary metabolism of plants, catalyzing the deamination of L-phenylalanine to trans-cinnamic acid. scispace.com Phosphonic analogues of phenylalanine have been investigated as inhibitors of this enzyme. Studies on PAL from potato tubers showed that both L- and D-enantiomers of 1-amino-2-phenylethylphosphonic acid (PheP) act as inhibitors, with Kᵢ values in the micromolar range. scispace.com Interestingly, the D-enantiomer (D-PheP) was found to be a slightly more potent inhibitor of potato PAL than its L-counterpart under certain conditions. scispace.com

Aminopeptidase and Endopeptidase Inhibition: Phosphonated phenylalanine derivatives have also been designed as inhibitors for various proteases. A library of phosphonic acid analogues of phenylalanine and homophenylalanine showed inhibitory activity against human (hAPN) and porcine (pAPN) alanyl aminopeptidases, with some compounds exhibiting submicromolar inhibition constants for hAPN. nih.gov Furthermore, N-phosphonomethyl dipeptides incorporating a (4-phenyl)phenylalanine residue have been developed as potent and selective inhibitors of neutral endopeptidase (NEP), a zinc protease with therapeutic interest in hypertension. nih.gov The lead compound, CGS 24592, demonstrated high in vitro potency with an IC₅₀ of 1.9 nM. nih.gov

Interactive Data Table: Inhibition of Various Enzymes by Phosphonated Phenylalanine Analogues

| Compound/Analogue | Target Enzyme | Inhibition Data (IC₅₀ / Kᵢ) | Source |

|---|---|---|---|

| D-PheP | L-Phenylalanine Ammonia-Lyase (PAL) | Kᵢ = 3.3 - 5.3 µM | scispace.com |

| L-PheP | L-Phenylalanine Ammonia-Lyase (PAL) | Kᵢ = 6.5 µM | scispace.com |

| CGS 24592 | Neutral Endopeptidase (NEP) | IC₅₀ = 1.9 nM | nih.gov |

| 1-amino-3-(3-fluorophenyl) propylphosphonic acid | Human Alanyl Aminopeptidase (hAPN) | Submicromolar | nih.gov |

| Ac-Asp-Ala-Asp-Glu-F₂Pmp-Leu-NH₂ | Protein Tyrosine Phosphatase 1B (PTP1B) | Activity Shown | researchgate.net |

Modulation of Glutamate (B1630785) Receptors

Another significant research trajectory involves the use of phosphonated phenylalanine derivatives as modulators of metabotropic glutamate (mGlu) receptors. These G-protein coupled receptors are crucial for regulating synaptic transmission in the central nervous system. scispace.com

Selective Agonists and Antagonists: Compounds like (RS)-α-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG) have been identified as potent and selective antagonists for group II and III mGlu receptors. scispace.com Conversely, the enantiomer (+)-4-Phosphonophenylglycine ((+)-PPG) was found to be a selective agonist for group III mGlu receptors, particularly hmGluR4a. researchgate.net These compounds serve as vital pharmacological tools to dissect the physiological and pathological roles of different mGlu receptor subtypes. researchgate.net The development of such selective ligands is critical for understanding their potential in treating neurological and psychiatric disorders. researchgate.net

Interactive Data Table: Activity of Phosphonated Phenylglycines at Metabotropic Glutamate Receptors

| Compound | Receptor Subtype(s) | Activity | Source |

|---|---|---|---|

| (RS)-CPPG | Group II/III mGlu Receptors | Antagonist | scispace.com |

| (+)-PPG | Group III mGlu Receptors (hmGluR4a, hmGluR7b) | Agonist | researchgate.net |

| D-AP4 (D-2-Amino-4-phosphonobutyric acid) | NMDA Receptor | Antagonist | medchemexpress.com |

Innovations in Synthesis and Bioavailability

The inherent stability and biological activity of phosphonated phenylalanines have spurred extensive research into their chemical synthesis and the improvement of their pharmacokinetic properties.

Synthetic Strategies: Numerous studies report on the synthesis of various phosphonated phenylalanine derivatives, including racemic mixtures and enantiomerically pure forms. researchgate.netrsc.org Methods have been developed for creating N-Boc and N-Fmoc protected versions suitable for solid-phase peptide synthesis, allowing for their incorporation into larger peptide structures. researchgate.netresearchgate.net Research also focuses on creating fluorinated analogues, which can enhance biological activity and provide probes for structural studies. exlibrisgroup.comleidenuniv.nlnih.gov

Pro-drug Approaches: A significant challenge with phosphonates is their high polarity, which results in low cell membrane permeability and poor oral bioavailability. nih.govkobv.de To address this, researchers have developed pro-drug strategies. This involves masking the phosphonate group with moieties, such as (acyloxy)alkyl or diaryl groups, that can be cleaved by cellular enzymes (e.g., esterases) to release the active drug inside the cell. nih.gov This approach has been successfully applied to NEP inhibitors and acyclic nucleoside phosphonates, significantly improving their therapeutic potential. frontiersin.orgnih.gov

Structure

3D Structure

属性

分子式 |

C9H12NO5P |

|---|---|

分子量 |

245.17 g/mol |

IUPAC 名称 |

(2R)-2-amino-3-(4-phosphonophenyl)propanoic acid |

InChI |

InChI=1S/C9H12NO5P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1 |

InChI 键 |

DGIHNAYKZDFPPV-MRVPVSSYSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O |

手性 SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)P(=O)(O)O |

规范 SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O |

序列 |

X |

产品来源 |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Synthesis of the 4-Phosphono Moiety

The creation of the 4-phosphono functional group on the phenylalanine scaffold is a key challenge, requiring regioselective phosphonylation of the aromatic ring and subsequent manipulation of protecting groups.

Strategies for Phosphonic Acid Group Introduction to the Phenyl Ring

The introduction of a phosphonic acid group to the phenyl ring of phenylalanine is typically achieved by applying classical organophosphorus reactions to a protected amino acid precursor, most commonly 4-iodo-D-phenylalanine. One of the most prevalent methods is the Michaelis-Arbuzov reaction. This reaction involves the treatment of an aryl halide, such as a protected 4-iodo-D-phenylalanine derivative, with a trialkyl phosphite in the presence of a nickel or palladium catalyst. The reaction proceeds via oxidative addition of the aryl halide to the metal catalyst, followed by transmetalation with the phosphite and reductive elimination to yield the arylphosphonate.

Another significant strategy is the Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites (H-phosphonates). This method is valued for its milder conditions and functional group tolerance, which are advantageous when working with complex molecules like amino acids. Copper-catalyzed variations of these cross-coupling reactions have also been developed, offering alternative pathways for the formation of the crucial carbon-phosphorus bond. organic-chemistry.org

CuCl-Promoted Coupling Reactions in Phosphonate (B1237965) Synthesis

Copper(I) chloride (CuCl) has emerged as an efficient and cost-effective catalyst for the synthesis of aryl phosphonates. acs.org This methodology often involves the coupling of dialkyl phosphonates with diaryliodonium salts or arylboronic acids. organic-chemistry.orgacs.org The copper-catalyzed oxygen-arylation of dialkyl phosphonates with diaryliodonium salts, for instance, proceeds under mild conditions and provides straightforward access to mixed alkyl aryl phosphonates with high selectivity. acs.org While not yet the most common method for 4-phosphonophenylalanine itself, copper-promoted reactions represent a valuable tool in organophosphorus chemistry. For example, CuI has been used to promote the cross-coupling of aryl iodides with silylphosphonates to generate aryl(difluoromethyl)phosphonates, which are also of interest as phosphate (B84403) mimetics. nih.govresearchgate.net The general mechanism for Cu(I)-catalyzed C-P bond formation is proposed to involve the oxidation of the Cu(I) catalyst by the arylating agent, leading to an aryl-Cu(III) species which then reacts with the phosphonate. acs.org

| Reaction | Key Reagents | Catalyst | Typical Substrate | Advantages |

|---|---|---|---|---|

| Michaelis-Arbuzov | Trialkyl phosphite | Pd or Ni salts | Aryl halide (e.g., 4-Iodo-Phe) | Robust, well-established |

| Hirao Reaction | Dialkyl phosphite | Pd salts/ligands | Aryl halide | Milder conditions, good functional group tolerance |

| Copper-Catalyzed Coupling | Dialkyl phosphite | Cu(I) salts (e.g., CuCl, Cu₂O) | Arylboronic acid or Diaryliodonium salt | Cost-effective catalyst, mild conditions |

Deprotection Strategies for Side-Chain Phosphonate Groups

The synthesis of arylphosphonic acids invariably proceeds via a protected phosphonate ester intermediate, such as a dimethyl, diethyl, or dibenzyl phosphonate. The final and critical step is the removal of these alkyl or benzyl (B1604629) groups to unmask the phosphonic acid.

Common deprotection methods include:

Acid Hydrolysis: This is a classical method involving heating the phosphonate ester with a strong acid like concentrated hydrochloric (HCl) or hydrobromic (HBr) acid. researchgate.netnih.gov While effective, the harsh conditions can be incompatible with other acid-labile functional groups within the molecule. google.com

McKenna Reaction: A widely used and milder alternative involves the reaction of the phosphonate ester with bromotrimethylsilane (TMSBr), followed by solvolysis (e.g., with methanol or water). nih.govd-nb.info This two-step process first converts the dialkyl phosphonate into a more labile bis(trimethylsilyl) ester, which is then easily cleaved to the phosphonic acid. nih.govd-nb.info This method is known for its efficiency and compatibility with various functional groups, although side reactions can occur. nih.govd-nb.info

Hydrogenolysis: For dibenzyl phosphonate esters, the protecting groups can be cleanly removed by catalytic hydrogenolysis, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst. nih.gov This method is exceptionally mild and preserves most other functional groups, making it a preferred strategy when applicable. nih.gov

| Method | Reagent(s) | Ester Type | Key Features |

|---|---|---|---|

| Acid Hydrolysis | Conc. HCl or HBr, heat | Dialkyl (e.g., Diethyl) | Harsh conditions, risk to other functional groups nih.govgoogle.com |

| McKenna Reaction | 1. TMSBr; 2. MeOH or H₂O | Dialkyl | Mild, efficient, and broadly applicable nih.govd-nb.info |

| Hydrogenolysis | H₂, Pd/C | Dibenzyl | Very mild, high functional group compatibility nih.gov |

Pentafluorination Protocols for Novel Phosphotyrosine Mimetics

To enhance the properties of phosphotyrosine mimetics like 4-phosphonophenylalanine, derivatization strategies such as pentafluorination have been developed. nih.govnih.govsemopenalex.org The goal is to create analogues that can exhibit unique interactions with protein binding sites. Researchers have developed mild acidic pentafluorination protocols to synthesize pentafluorophosphato amino acids. nih.govresearchgate.net These novel compounds, such as 4-pentafluoro-phosphato-difluoromethyl-phenylalanine, have shown significantly increased binding affinity to protein tyrosine phosphatases like PTP1B, binding 25- to 30-fold more strongly than conventional mimetics. nih.govresearchgate.net The synthesis of these complex molecules requires specialized methods, as standard protocols using basic fluoride or anhydrous HF were found to be unsuitable. nih.gov The developed protocols allow for the incorporation of these pentafluorinated motifs into peptides, opening new avenues for creating potent chemical tools and drug candidates. nih.govresearchgate.netfu-berlin.de

Chiral Synthesis and Enantiopure Preparation of D-Isomers

Obtaining the enantiomerically pure D-isomer of 4-phosphonophenylalanine is essential for its application in creating stereospecific inhibitors or probes.

Asymmetric Resolution Techniques for D-Phenylalanine Derivatives

The preparation of enantiopure D-phenylalanine derivatives can be achieved through several asymmetric resolution techniques, which separate a racemic (D/L) mixture.

Chemical resolution is a traditional approach where the racemic amino acid reacts with a chiral resolving agent (e.g., D-tartaric acid) to form a pair of diastereomeric salts. google.com These diastereomers possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the desired D-amino acid salt is treated to remove the resolving agent, yielding the pure D-enantiomer. google.com While effective, the theoretical maximum yield for this method is 50%. acs.org

Enzymatic kinetic resolution offers a highly selective and efficient alternative. acs.orgnih.gov This method utilizes enzymes that stereospecifically act on one enantiomer in a racemic mixture. For example, Phenylalanine ammonia-lyase (PAL) can be used to selectively deaminate the L-enantiomer from a racemic mixture, leaving the D-enantiomer untouched and allowing for its isolation. nih.gov Immobilized enzymes are often used in industrial applications to improve stability and reusability, enabling large-scale production with high enantiomeric excess (>99% ee) and yield. nih.gov Biocatalytic methods are generally preferred due to their high selectivity and milder, more environmentally friendly reaction conditions compared to classical chemical resolutions. acs.orgnih.gov

Enantioselective Convergent Syntheses of Phosphonated Phenylalanines

The synthesis of enantiomerically pure phosphonated phenylalanines is critical for their application as chiral building blocks in drug discovery and proteomics. Convergent strategies, where key fragments of the molecule are synthesized separately before being combined, are often employed to maximize efficiency. One prominent approach involves the asymmetric alkylation of a chiral glycine enolate equivalent with a suitable benzyl halide bearing the phosphonate moiety. For instance, the asymmetric synthesis of phosphonodifluoromethyl (L)-phenylalanine has been achieved with high diastereoselectivity using a diphenyloxazinone as a chiral auxiliary rsc.org.

Enzymatic methods also offer a powerful route to enantiopure phosphonated phenylalanines. Phenylalanine ammonia lyases (PALs), which catalyze the reversible amination of cinnamic acids, have been utilized in chemoenzymatic cascade processes. A one-pot approach coupling PAL-mediated amination with a deracemization process, which involves stereoselective oxidation and non-selective reduction, has been successfully employed to synthesize substituted D-phenylalanines from inexpensive cinnamic acids with high yield and excellent optical purity nih.gov.

Another strategy is the diastereoselective alkylation of iminolactones, which provides a pathway to enantiomerically pure products after hydrolysis and protecting group manipulations rsc.org. These methodologies are crucial for producing the specific stereoisomer required for biological activity, as biological systems are exquisitely sensitive to chirality wou.edu.

Management of Chirality at the Phosphorus Atom and Amino Acid Side Chain

Controlling stereochemistry is a central challenge in the synthesis of 4-Phosphono-D-phenylalanine and its derivatives. Chirality exists not only at the α-carbon of the amino acid but can also arise at the phosphorus atom if it bears four different substituents wikipedia.org.

For the amino acid side chain, the primary goal is to establish the desired configuration (D or L) at the α-carbon. This is typically achieved through asymmetric synthesis, as described in the previous section, using chiral auxiliaries, catalysts, or enzymes rsc.orgnih.gov. The Cahn-Ingold-Prelog priority system is used to assign the absolute configuration (R or S) to the stereocenter wou.edu.

When the phosphorus atom itself becomes a stereocenter, for example, in phosphinate or thiophosphonate analogs, managing its chirality adds another layer of complexity. Methods for controlling phosphorus chirality include the use of chiral resolving agents or enantioselective catalysis. An innovative approach involves the kinetic resolution of racemic phosphonate esters using a library of enzymes with tailored active sites. By mutating a phosphotriesterase, researchers have been able to invert the enzyme's stereoselectivity, allowing for the preferential hydrolysis of one enantiomer over the other and enabling the separation of chiral phosphonates tamu.edu. This enzymatic approach demonstrates the potential for fine-tuning biocatalysts to resolve complex chiral molecules tamu.edu.

Integration into Peptidomimetics and Chemical Probes

The incorporation of phosphonated phenylalanine derivatives into peptides yields peptidomimetics and chemical probes that are invaluable for studying cellular signaling pathways, particularly those regulated by protein tyrosine kinases and phosphatases.

Solid-Phase Peptide Synthesis (SPPS) Incorporation of Phosphonated Phenylalanine Building Blocks

Solid-Phase Peptide Synthesis (SPPS) is the standard method for incorporating phosphonated phenylalanine building blocks into peptide sequences biosynth.com. In this technique, the C-terminal amino acid is anchored to a solid resin support, and the peptide chain is assembled in a stepwise manner luxembourg-bio.com. For the incorporation of a phosphonated phenylalanine, it is first appropriately protected at its α-amino and side-chain phosphonate groups. This protected building block is then activated and coupled to the free amino group of the growing peptide chain on the resin.

Commonly used building blocks include N-α-Fmoc-4-phosphono(dialkyl)-phenylalanine derivatives researchgate.netcore.ac.uk. For example, N-Boc-p(CH2PO3Et2)Phe has been successfully used in the SPPS of peptide sequences from the β2 adrenergic receptor nih.gov. The efficiency of the coupling steps is crucial and can be monitored by methods like the ninhydrin test luxembourg-bio.com. The choice of coupling reagents, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), is also a key parameter for achieving high yields luxembourg-bio.com.

Protection Strategies for Amino and Phosphonate Groups in Peptide Synthesis

The success of SPPS relies on an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting others biosynth.comresearchgate.net.

Amino Group Protection: The α-amino group is temporarily protected during the coupling step. The two most common protecting groups used in SPPS are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups researchgate.netcreative-peptides.com.

Fmoc Group: This is the most prevalent choice for modern SPPS. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in dimethylformamide (DMF) creative-peptides.com.

Boc Group: This group is stable to bases but is cleaved under acidic conditions, such as with neat trifluoroacetic acid (TFA) creative-peptides.com.

Phosphonate Group Protection: The phosphonic acid side chain is highly polar and acidic, necessitating protection to prevent side reactions and improve solubility in organic solvents used during synthesis. Simple alkyl esters, such as diethyl or di-tert-butyl esters, are commonly employed core.ac.uknih.gov.

Alkyl Esters (e.g., Ethyl): These are generally stable but can be cleaved with strong acid (like HBr in acetic acid) or through silylation followed by hydrolysis.

tert-Butyl Esters: These are particularly useful in Fmoc-based strategies as they are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the peptide from the resin and other side-chain protecting groups during the final acidolysis step with TFA researchgate.net.

The table below summarizes common protection strategies.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |

| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., Piperidine in DMF) | Orthogonal to acid-labile groups |

| α-Amino | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Orthogonal to base-labile groups |

| Phosphonate | Diethyl Ester | (OEt)₂ | Strong acid / Silylation-hydrolysis | Cleaved under harsh conditions |

| Phosphonate | Di-tert-butyl Ester | (OtBu)₂ | Strong acid (e.g., TFA) | Compatible with Fmoc strategy |

Preparation of Non-Hydrolyzable Phosphotyrosyl Peptide Analogues

A primary application of 4-phosphonomethyl-phenylalanine (Pmp) is as a non-hydrolyzable mimetic of O-phosphotyrosine (pTyr) nih.gov. Protein phosphorylation is a reversible post-translational modification, and peptides containing pTyr are rapidly dephosphorylated by cellular phosphatases. This instability limits their use as therapeutic agents or research probes in living cells.

By replacing the ester oxygen atom of the phosphate group in pTyr with a methylene (CH₂) group, Pmp-containing peptides become resistant to enzymatic hydrolysis by phosphatases nih.govnih.gov. These non-hydrolyzable analogues can competitively inhibit the binding of natural phosphoproteins to their targets, such as Src homology 2 (SH2) domains, making them valuable tools for dissecting signal transduction pathways nih.govacs.org. The synthesis of these analogues is achieved by incorporating the appropriately protected Pmp building block during SPPS, as detailed previously nih.govresearchgate.net.

Development of Novel Chemical Analogs and Transformations

To modulate the binding affinity, selectivity, and physicochemical properties of Pmp, researchers have developed a range of chemical analogs. A key strategy involves introducing substituents on the α-methylene carbon of the phosphonate group. This fine-tunes the electronic properties and acidity (pKa) of the phosphonate group to better mimic the natural phosphate moiety.

Notable analogs include:

Monofluoro-Pmp (FPmp) and Difluoro-Pmp (F₂Pmp): The introduction of electron-withdrawing fluorine atoms lowers the pKa of the phosphonic acid, making it a closer electronic mimic of the phosphate group in pTyr. Peptides containing F₂Pmp, in particular, have been shown to bind to SH2 domains with affinities comparable to or even exceeding those of the corresponding pTyr peptides nih.gov.

Hydroxy-Pmp (HPmp): The addition of a hydroxyl group at the benzylic position has also been explored nih.gov.

The relative binding potencies of peptides containing these mimetics can vary depending on the target protein. For example, in an assay with the C-terminal SH2 domain of PI 3-kinase, the binding potency of peptides followed the order HPmp < Pmp < FPmp < F₂Pmp ≈ pTyr nih.gov.

Further modifications include substitutions on the phenyl ring, such as the addition of fluorine or bromine atoms, to explore structure-activity relationships and develop inhibitors for enzymes like alanyl aminopeptidases nih.gov. The synthesis of these novel analogs often requires the development of specialized synthetic routes to prepare the unique amino acid building blocks before their incorporation into peptides acs.orgresearchgate.net.

Synthesis of Phosphono-Perfluorophenylalanine Derivatives via SNAr Reactions

The synthesis of novel phosphono-perfluorophenylalanine derivatives, which act as mimetics of phenylalanine, has been successfully achieved through regioselective nucleophilic aromatic substitution (SNAr) reactions. nih.govrsc.org This methodology involves subjecting diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate to SNAr reactions with a variety of nucleophiles, including thiols, amines, and phenols. nih.gov These reactions consistently result in the formation of para-substituted products with complete regioselectivity. nih.gov

The core of this synthetic strategy is the reaction between the electron-deficient perfluorophenyl ring of the phosphonate starting material and the incoming nucleophile. This approach has been previously utilized for the synthesis of other fluorinated amino acids, such as tetrafluorotyrosine and a series of para-substituted tetrafluorophenylalanines. nih.gov The SNAr reaction has also been effectively used for the selective modification of cysteine residues in unprotected peptides. nih.gov

Detailed research findings show that the reaction conditions can be tailored to the specific nucleophile used, leading to a diverse library of derivatives. The structures of the resulting products have been confirmed using various spectroscopic and spectrometric techniques, with X-ray single crystal diffraction analysis and DFT investigations performed for some compounds to understand their conformation and molecular interactions. nih.gov Notably, many of the synthesized SNAr products exhibited significantly higher inhibitory activity against selected glioma cancer cell lines (T98G and U-118 MG) compared to the parent phosphonate compound. nih.govrsc.org

| Reactant | Nucleophile Type | Result | Selectivity |

|---|---|---|---|

| Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | Thiols | Para-substituted product | Full Regioselectivity |

| Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | Amines | Para-substituted product | Full Regioselectivity |

| Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | Phenols | Para-substituted product | Full Regioselectivity |

Investigation of Pentafluorophosphato-Phenylalanines as Amphiphilic Phosphotyrosine Mimetics

Phosphotyrosine residues are critical components in cellular signaling, making their biomimetics valuable for developing chemical tools and potential drug molecules. nih.govnih.gov In this context, pentafluorophosphato-phenylalanines have been discovered and investigated as novel, stable phosphotyrosine mimetics. nih.govfu-berlin.de These compounds are notable for their amphiphilic character, a quality derived from the mono-anionic PF5 motif which can bind to hydrophobic surfaces, water molecules, and protein-binding sites through charge and H-F-bonding interactions. nih.govnih.gov

A key achievement in this area was the development of a mild acidic pentafluorination protocol, which enabled the preparation of two PF5-amino acids that were subsequently used in peptide synthesis. nih.govfu-berlin.de The structural and reactive properties of these novel mimetics were extensively studied using NMR and IR spectroscopy, as well as X-ray diffraction. nih.govnih.gov

Bioactivity assays revealed that these pentafluorophosphato motifs bind to the phosphotyrosine binding site of the protein tyrosine phosphatase PTP1B with surprisingly high affinity. nih.govresearchgate.net The binding was found to be 25 to 30 times stronger than that of the current "gold standard" phosphotyrosine mimetic, 4-phosphono-difluoromethyl-phenylalanine (PDFM-Phe). nih.govnih.govresearchgate.net This enhanced affinity, rationalized through computational methods including molecular dynamics simulations, underscores their potential as highly potent and selective inhibitors for phosphotyrosine binding sites. nih.govnih.gov

| Compound | Binding Affinity to PTP1B (Relative) | Key Feature |

|---|---|---|

| 4-phosphono-difluoromethyl-phenylalanine (PDFM-Phe) | Baseline (Standard) | Classical phosphotyrosine mimetic |

| Pentafluorophosphato-phenylalanine Analog 1 | ~25-fold stronger than PDFM-Phe | Novel mono-anionic PF5 motif |

| Pentafluorophosphato-phenylalanine Analog 2 | ~30-fold stronger than PDFM-Phe | Novel mono-anionic PF5 motif |

Synthetic Routes to Phosphorus-Containing Amino Acids and Phosphonopeptides

The synthesis of phosphorus-containing amino acids and their peptide analogues, phosphonopeptides, is a significant area of research due to their applications as enzyme inhibitors and therapeutic agents. rsc.orgnih.govnih.gov A variety of synthetic strategies have been developed to construct these molecules, which are characterized by the presence of a phosphorus atom in the side chain. rsc.org

One widely applied and general method for synthesizing phosphonopeptides with a phosphonamidate bond is the phosphonylation of amino or peptide esters using alkyl N-protected aminoalkylphosphonochloridates. nih.govencyclopedia.pub The necessary phosphonochloridates are typically prepared by chlorinating dialkyl phosphonates with reagents like phosphorus pentachloride, or by treating phosphonic monoesters with thionyl chloride or oxalyl chloride. nih.govencyclopedia.pub

Another efficient approach is the pseudo four-component condensation reaction. nih.govnih.gov This convergent strategy allows for the one-pot synthesis of phosphonopeptides from simple starting materials such as benzyl carbamate, aldehydes, methyl dichlorophosphite, and amino acid esters. nih.gov It uniquely combines the construction of the α-aminoalkylphosphonic acid and the formation of the phosphonamidate bond in a single step. nih.gov A similar, direct method is the three-component condensation, which yields diethyl 1-(N-carbobenzyloxyamino)-alkylphosphonates that can be subsequently coupled to form phosphonopeptides. tandfonline.com

Other synthetic methodologies include:

Reductive amination of phosphonopyruvates: An early method for creating β-phosphono α-amino esters using NaBH3CN. rsc.org

Condensation with coupling reagents: Reagents such as DPPA (diphenylphosphoryl azide) and DIC (N,N'-diisopropylcarbodiimide) are used to facilitate the coupling of phosphonic acid monoesters with amino esters. nih.gov

Allyl-phosphoester protection/deprotection: A novel single-step strategy involving allyl-phosphoester protection followed by palladium-mediated deprotection has been developed for generating libraries of phospho-amino acid analogues. acs.org

These diverse synthetic routes provide chemists with a robust toolkit for creating a wide range of phosphorus-containing amino acids and phosphonopeptides for further study and application. researchgate.net

| Synthetic Method | Key Reagents/Steps | Primary Product Type |

|---|---|---|

| Phosphonylation | Alkyl N-protected aminoalkylphosphonochloridates, PCl5, SOCl2 | Phosphonopeptides with phosphonamidate bond |

| Pseudo Four-Component Condensation | Amides, aldehydes, alkyl dichlorophosphites, amino esters | Phosphonopeptides (one-pot) |

| Three-Component Condensation | Benzyl carbamate, aldehydes, diethyl phosphite | 1-(N-Cbz-amino)-alkylphosphonates |

| Reductive Amination | Phosphonopyruvates, NaBH3CN | β-Phosphono α-amino esters |

| Coupling Reagent Condensation | DPPA, DIC | Phosphonopeptides |

| Allyl-Protection Strategy | Allyl-phosphoesters, Pd-catalyst | Phospho-amino acid analogues |

Enzymatic Interactions and Mechanistic Inhibition Studies

Protein Tyrosine Phosphatase (PTP) Inhibition

4-Phosphono-D-phenylalanine and its derivatives have been identified as effective inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes crucial in cellular signaling pathways. The phosphonate (B1237965) group of this amino acid analogue acts as a non-hydrolyzable mimetic of phosphotyrosine, enabling it to bind to the active site of PTPs and impede their function.

Identification as Potent and Selective Active-Site Directed Reversible Inhibitors

Research has established that peptides incorporating phosphotyrosine analogues, such as 4-[difluoro(phosphono)methyl]phenylalanine, function as potent and selective, active-site-directed reversible inhibitors of PTPs. nih.govnih.gov The reversible nature of this inhibition is a key characteristic, suggesting that these compounds can dynamically modulate PTP activity. This targeted approach to the active site allows for the development of specific inhibitors for individual PTPs. nih.govnih.gov

Specificity Profiles Against Diverse PTPs (e.g., PTP1B, CD45, PTPbeta, LAR, SHP-1)

Peptides containing the phosphotyrosine analogue 4-[difluoro(phosphono)methyl]phenylalanine have demonstrated varied and selective inhibitory activities against a range of PTPs. nih.govnih.gov For instance, a tripeptide with the sequence Glu-Phe(CF2P)-Phe(CF2P) is a particularly potent and selective inhibitor of PTP1B, exhibiting an IC50 of 40 nM. This inhibition is at least 100-fold stronger compared to its effect on other PTPs. nih.govnih.gov

Another tripeptide, Pro-Phe(CF2P)-Phe(CF2P), shows the highest potency against PTPbeta with an IC50 of 200 nM, while also inhibiting PTP1B with an IC50 of 300 nM. nih.govnih.gov These findings underscore the potential to achieve selectivity for different PTPs by altering the peptide sequence surrounding the phosphonate-containing amino acid. nih.govnih.govnih.gov While the active sites of PTPs like PTP1B, CD45, and LAR are structurally similar, differences in surface topology and charge distribution outside the active site can be exploited to achieve selective inhibition. nih.gov

| Peptide Sequence | Target PTP | IC50 (nM) |

|---|---|---|

| Glu-Phe(CF2P)-Phe(CF2P) | PTP1B | 40 |

| Pro-Phe(CF2P)-Phe(CF2P) | PTPbeta | 200 |

| Pro-Phe(CF2P)-Phe(CF2P) | PTP1B | 300 |

Influence of Difluoromethyl Moiety on Inhibitory Potency and Phosphonate pKa

The introduction of a difluoromethyl moiety to the phosphonate group of phenylalanine analogues significantly enhances their inhibitory potency against PTPs. The phosphonodifluoromethyl phenylalanine (F2Pmp) analogue is a more potent non-hydrolyzable phosphotyrosine mimetic than its non-fluorinated counterpart, phosphonomethyl phenylalanine (Pmp). nih.gov Peptides containing F2Pmp can be over 1000 times more potent as PTP inhibitors than similar peptides with Pmp. nih.gov

This increased potency is attributed to two main effects of the fluorine substitution. Firstly, it lowers the second acid dissociation constant (pKa2) of the phosphonate group. nih.gov Secondly, the fluorine atoms can engage in hydrogen bonding interactions within the enzyme's active site, mimicking the interactions of the phenolic oxygen of phosphotyrosine. nih.gov

Elucidation of Hydrogen Bonding Interactions within Enzyme Active Sites

The active site of PTPs is a highly conserved region characterized by a phosphate-binding loop, also known as the P-loop. This loop creates a positively charged microenvironment that facilitates the binding of the negatively charged phosphotyrosine or its mimetics. nih.gov The binding of this compound is stabilized by a network of hydrogen bonds.

Key interactions include those between the phosphonate group of the inhibitor and the backbone amide protons of the P-loop. nih.gov Additionally, a conserved arginine residue within the P-loop forms crucial hydrogen bonds with the phosphate (B84403) oxygens, stabilizing the bound state. nih.gov A flexible "WPD" loop, containing a conserved aspartate residue, moves to position this catalytic residue correctly upon substrate or inhibitor binding. nih.gov While a crystal structure of this compound specifically bound to a PTP is not available, the binding mode is expected to be analogous to that of other phosphotyrosine mimetics, where the phosphonate group anchors the molecule in the active site through these critical hydrogen bonds.

Computational Modeling of Ligand-Enzyme Binding Poses in PTPs

Computational methods, such as molecular docking, are valuable tools for predicting the binding modes of inhibitors within the active sites of enzymes like PTP1B. nih.govnih.gov These studies help in understanding the specific interactions that contribute to the inhibitory activity and can guide the design of more potent and selective inhibitors.

For phosphotyrosine mimetics like this compound, docking simulations would typically place the phosphonate group deep within the positively charged active site pocket. The models would predict the formation of hydrogen bonds between the phosphonate oxygens and the backbone amides of the P-loop residues, as well as with the side chain of the conserved arginine. nih.gov The phenyl ring of the inhibitor would likely engage in hydrophobic or stacking interactions with aromatic residues, such as a conserved phenylalanine in the WPD loop, which helps to properly align the substrate or inhibitor in the active site. nih.gov While specific modeling studies on this compound are not extensively reported, the general principles of PTP-ligand interactions provide a strong framework for understanding its binding pose.

Interactions with Other Enzyme Systems

Based on available scientific literature, the primary enzymatic interactions reported for this compound and its close analogues are with Protein Tyrosine Phosphatases. Extensive searches have not yielded significant evidence of its interaction with other enzyme systems. Its design as a phosphotyrosine mimetic specifically targets the highly conserved active site of PTPs.

Allosteric Regulation of Phenylalanine 4-Monooxygenase by Phenylalanine Ligands (General Phenylalanine Context)

Phenylalanine 4-monooxygenase, also known as phenylalanine hydroxylase (PAH), is a critical enzyme in phenylalanine metabolism, catalyzing the conversion of L-phenylalanine to L-tyrosine. The activity of PAH is intricately regulated through allosteric mechanisms, primarily by its substrate, L-phenylalanine. High levels of L-phenylalanine act as an allosteric activator of PAH, binding to a regulatory domain on the enzyme. This binding induces a significant conformational change, shifting the enzyme from a low-activity state to a high-activity state. This regulatory mechanism is vital for maintaining phenylalanine homeostasis, as elevated levels of phenylalanine can be neurotoxic.

The allosteric activation by phenylalanine is a cooperative process. The binding of one phenylalanine molecule to a regulatory site enhances the binding of subsequent substrate molecules to the catalytic site, leading to a sigmoidal activity curve. This ensures that the enzyme is highly responsive to changes in phenylalanine concentration.

Furthermore, the natural cofactor for PAH, tetrahydrobiopterin (B1682763) (BH4), also plays a regulatory role. At low physiological concentrations of L-phenylalanine, PAH is typically complexed with BH4, which acts as a negative regulator of the activation by L-phenylalanine. pnas.org This prevents excessive phenylalanine degradation when its levels are low and it is needed for protein synthesis. The interplay between the positive allosteric regulation by L-phenylalanine and the negative regulation by BH4 allows for fine-tuned control of phenylalanine metabolism.

Phosphorylation of PAH at Ser16 is another layer of regulation that works synergistically with substrate activation. nih.gov Phosphorylated PAH can achieve full activation at lower L-phenylalanine concentrations compared to the unphosphorylated enzyme. researchgate.net This indicates that phosphorylation sensitizes the enzyme to its allosteric activator.

Substrate or Inhibitor Potential for D-Amino Acid Oxidase (General D-Phenylalanine Context)

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids. While L-amino acids are the primary building blocks of proteins, D-amino acids play significant roles in various physiological processes. DAAO's substrate specificity is broad, and it is known to act on D-phenylalanine. The enzyme converts D-phenylalanine into phenylpyruvic acid, ammonia, and hydrogen peroxide.

Given that this compound is a D-amino acid analog, it has the potential to interact with DAAO as either a substrate or an inhibitor. The presence of the phosphono group in place of the carboxyl group could significantly influence its binding and reactivity within the DAAO active site. If it acts as a substrate, it would be oxidized by DAAO. Conversely, if it binds to the active site but cannot be turned over, or if it binds to an allosteric site that modulates enzyme activity, it would function as an inhibitor.

Research on various D-amino acid analogs has shown that modifications to the side chain can lead to inhibitory activity. Therefore, it is plausible that this compound could act as a competitive inhibitor of DAAO, competing with natural substrates like D-serine and D-phenylalanine for binding to the active site.

Inhibition or Interaction with Phenylalanine Ammonia Lyase (PAL) (General Phenylalanine Context)

Phenylalanine ammonia lyase (PAL) is a key enzyme in the phenylpropanoid pathway in plants and some microorganisms. It catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. The unnatural enantiomer, D-phenylalanine, is known to be a competitive inhibitor of PAL. nih.gov

Phosphonate analogs of phenylalanine have been investigated as inhibitors of PAL. For instance, the conformationally restricted analog, 2-aminoindan-2-phosphonic acid (AIP), is a potent competitive and time-dependent inhibitor of PAL. tandfonline.com Kinetic analysis has shown that the enzyme-inhibitor complex with AIP forms in a single "slow" step. tandfonline.com The inhibition is reversible with a very slow dissociation rate. tandfonline.com Another phosphonate analog, 1-amino-2-phenylethylphosphonic acid (PheP), also acts as a competitive inhibitor of PAL. researchgate.net

These findings suggest that this compound, being both a D-amino acid and a phosphonate analog of phenylalanine, has a strong potential to be an inhibitor of PAL. The D-configuration would likely contribute to its inhibitory properties, and the phosphonate group could enhance its binding affinity to the active site, potentially mimicking the transition state of the reaction.

Reactivity with Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes (General Phosphonate/Amino Acid Context)

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme involved in a wide array of enzymatic reactions, particularly in amino acid metabolism. PLP-dependent enzymes catalyze reactions such as transamination, decarboxylation, and elimination reactions. The catalytic mechanism of these enzymes involves the formation of a Schiff base (internal aldimine) between PLP and a lysine residue in the enzyme's active site. The amino acid substrate then displaces the lysine to form an external aldimine with PLP, which is the key intermediate for the subsequent reaction.

Aminophosphonic acids, which are analogs of amino acids where the carboxyl group is replaced by a phosphonic acid group, can act as structural antagonists of their carboxylic counterparts and compete for the active sites of enzymes. researchgate.net PLP-dependent enzymes are known to interact with aminophosphonates. For example, they play a pivotal role in the degradation of aminophosphonates in different metabolic routes.

The reactivity of this compound with a PLP-dependent enzyme would depend on the specific enzyme and the reaction it catalyzes. The phosphonate group could influence the formation and stability of the external aldimine intermediate. It might act as a substrate, an inhibitor, or even an inactivator, depending on the subsequent steps of the enzymatic reaction. The interaction could lead to the formation of a stable, non-reactive intermediate, thereby inhibiting the enzyme.

Kinetic Analysis of Enzyme-Ligand Interactions

Determination of Half-Maximal Inhibitory Concentration (IC50) and Inhibition Constant (Ki) Values

For example, kinetic analysis of the inhibition of phenylalanine ammonia-lyase (PAL) by the conformationally restricted phenylalanine analog 2-aminoindan-2-phosphonic acid (AIP) revealed a very low inhibition constant (Ki) of 7 ± 2 nM, indicating a high affinity for the enzyme. tandfonline.com This potent inhibition is attributed to the slow-binding nature of the interaction. tandfonline.com

The table below summarizes the kinetic parameters for the inhibition of parsley PAL-1 by AIP.

| Parameter | Value |

|---|---|

| Association Rate (k₂) | 2.6 ± 0.04 x 10⁴ M⁻¹ s⁻¹ |

| Dissociation Rate (k₋₂) | 1.8 ± 0.04 x 10⁻⁴ s⁻¹ |

| Inhibition Constant (Ki) | 7 ± 2 nM |

Data sourced from a kinetic analysis of the inhibition of parsley PAL-1 by 2-aminoindan-2-phosphonic acid. tandfonline.com

Studies on other substituted phosphonic acid analogs of phenylglycine have shown them to be moderate, micromolar inhibitors of potato PAL. These findings collectively suggest that phosphonate analogs of phenylalanine can be effective inhibitors of PAL, and it is anticipated that this compound would exhibit similar inhibitory properties, with its specific IC50 and Ki values depending on its precise interactions within the enzyme's active site.

Characterization of Substrate-Directed Regulation of Enzyme Phosphorylation and Dephosphorylation

The phosphorylation and dephosphorylation of enzymes are key mechanisms for regulating their activity. In the context of Phenylalanine 4-Monooxygenase (PAH), the rate of its phosphorylation by cAMP-dependent protein kinase is subject to substrate-directed regulation. tandfonline.com

Specifically, the substrate L-phenylalanine acts as a positive effector, making the hydroxylase a better substrate for the kinase, thus promoting its phosphorylation. tandfonline.com Conversely, the cofactor tetrahydrobiopterin (BH4) acts as a negative effector, hindering the phosphorylation of the enzyme. tandfonline.com This dual regulation by the substrate and cofactor ensures that the phosphorylation status of PAH, and consequently its activity, is tightly coupled to the metabolic state of the cell.

Interestingly, the dephosphorylation of PAH is also influenced by these ligands. L-phenylalanine stimulates the dephosphorylation of the enzyme, while BH4 inhibits it. tandfonline.com This suggests a complex regulatory loop where the substrate not only influences the "on" switch (phosphorylation) but also the "off" switch (dephosphorylation) of the enzyme's activity state.

The functional consequence of this substrate-directed regulation is that phosphorylation increases the enzyme's sensitivity to allosteric activation by L-phenylalanine. tandfonline.com Less L-phenylalanine is required to activate the phosphorylated form of PAH compared to the dephosphorylated form. tandfonline.com This mechanism enhances the efficiency with which phenylalanine levels control the activity of PAH, allowing for a rapid response to fluctuations in substrate concentration.

Applications in Chemical Biology and Research Tool Development

Design and Application of Chemical Probes for Cellular Signal Transduction

Chemical probes incorporating 4-Phosphono-D-phenylalanine are instrumental in elucidating the intricacies of cellular signaling. These probes are designed to mimic the phosphorylated state of proteins, thereby allowing for the study of their interactions and the modulation of their activity.

The reversible nature of protein phosphorylation, governed by the opposing actions of kinases and phosphatases, is a fundamental regulatory mechanism in cells. nih.gov The study of these cycles is often hampered by the rapid removal of phosphate (B84403) groups by phosphatases. This compound and its analogs, such as 4-(phosphonodifluoromethyl)-L-phenylalanine (F2Pmp), serve as phosphatase-resistant mimics of phosphotyrosine. rsc.org This resistance is due to the replacement of the labile P-O bond with a stable P-C bond. rsc.org

By incorporating these mimics into peptides, researchers can create stable ligands that bind to phosphotyrosine-binding proteins without being degraded. This allows for the isolation and identification of these binding partners, providing a clearer picture of the downstream effects of phosphorylation events. For instance, L-phenylalanine has been shown to make phenylalanine 4-monooxygenase a better substrate for cAMP-dependent protein kinase, while the cofactor tetrahydrobiopterin (B1682763) (BH4) acts as a negative effector. nih.gov The dephosphorylation of the enzyme is also stimulated by phenylalanine and inhibited by BH4, demonstrating the utility of such ligands in studying these regulatory cycles. nih.gov

Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains are crucial components of intracellular signaling pathways that recognize and bind to specific phosphotyrosine-containing sequences. mdpi.comebi.ac.uk This interaction is a key step in the recruitment of signaling proteins to activated receptors and the subsequent propagation of the signal.

Peptidomimetics containing phosphonomethyl phenylalanine (Pmp) have been developed as effective tools to study these interactions. mdpi.com These mimics can be incorporated into peptide sequences that are known to bind to specific SH2 or PTB domains. The stability of the Pmp residue allows for the formation of stable complexes with these domains, facilitating their structural and functional characterization. For example, a hydroxy benzyl (B1604629) phosphinate derivative of Pmp has been shown to bind with high affinity (KD of 0.53 μM) to the SH2 domain of the Grb2 protein. mdpi.com Such tools are invaluable for mapping the complex network of SH2 and PTB domain-mediated interactions within the cell.

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in regulating cellular signaling by dephosphorylating tyrosine residues. bpsbioscience.com The development of tools to enrich and profile the activity of PTPs is essential for understanding their function and for identifying potential drug targets.

Peptide probes containing the non-hydrolyzable phosphotyrosine mimetic 4-[difluoro(phosphono)methyl]-L-phenylalanine (F2Pmp) have been successfully used for the enrichment of PTPs. nih.gov These probes can be designed with specific peptide sequences to selectively target and capture different PTPs from cell lysates. nih.gov A significant advantage of these probes is that they are not dephosphorylated by the PTPs, allowing for the stable capture of the enzyme-probe complex. nih.gov This approach has been shown to be a generic tool for the analysis of the tyrosine phosphatome. nih.gov

Unnatural amino acids can be used as vibrational probes to report on the local environment within a protein. While direct studies on this compound as a vibrational probe are not extensively documented, the principle has been demonstrated with structurally similar analogs like 4-cyano-L-phenylalanine (pCNPhe). The nitrile group in pCNPhe exhibits a vibrational frequency that is sensitive to the polarity and hydrogen-bonding capacity of its surroundings. nih.gov This sensitivity allows researchers to probe the local environment at specific sites within a protein by genetically incorporating pCNPhe at those locations. nih.gov This methodology provides valuable insights into protein structure and dynamics. nih.gov

Strategy for Modulating Signal Transduction Pathways

The ability to modulate signal transduction pathways is a cornerstone of modern drug discovery. This compound and its derivatives have emerged as key components in the rational design of molecules that can selectively target and inhibit key players in these pathways.

Protein tyrosine kinases (PTKs) are a large family of enzymes that catalyze the phosphorylation of tyrosine residues, and their dysregulation is implicated in a wide range of diseases, including cancer. nih.gov The rational design of PTK inhibitors is a major focus of therapeutic research.

Peptides containing 4-[difluoro(phosphono)methyl]phenylalanine have been synthesized and evaluated as inhibitors of various protein tyrosine phosphatases (PTPs), which act in opposition to PTKs. nih.gov For example, the tripeptide Glu-Phe(CF2P)-Phe(CF2P) is a potent and selective inhibitor of PTP1B, with an IC50 of 40 nM. nih.gov Another tripeptide, Pro-Phe(CF2P)-Phe(CF2P), is a potent inhibitor of PTPβ with an IC50 of 200 nM. nih.gov These findings demonstrate the potential for developing selective, active-site-directed inhibitors of PTPs, and by extension, for modulating the signaling pathways controlled by PTKs. nih.gov

| Peptide Sequence | Target PTP | IC50 (nM) |

| Glu-Phe(CF2P)-Phe(CF2P) | PTP1B | 40 |

| Pro-Phe(CF2P)-Phe(CF2P) | PTPβ | 200 |

| Pro-Phe(CF2P)-Phe(CF2P) | PTP1B | 300 |

Contributions to Structural Biology

The use of non-hydrolyzable analogs like this compound is instrumental in structural biology, enabling the capture of enzyme-ligand complexes that would otherwise be transient.

Utility in Cocrystallization Studies with Target Proteins

While specific crystal structures of proteins in complex with this compound are not widely reported, the utility of D-amino acids and phosphotyrosine mimetics in cocrystallization is well-established. For example, the crystal structure of a D-protein antagonist in a complex with its target highlights the ability of D-amino acids to form stable and specific interactions, providing high-resolution snapshots of binding interfaces. These structures are invaluable for understanding the molecular basis of recognition and for guiding the design of more potent and selective inhibitors. The incorporation of a stable phosphotyrosine analog allows researchers to trap and crystallize protein-ligand complexes, particularly with enzymes like protein tyrosine phosphatases (PTPs), where the natural substrate would be rapidly dephosphorylated.

Insights into Conformational Changes in Enzyme-Ligand Complexes

Biomimetic and Bioisostere Design Principles

The design of molecules that mimic natural biological ligands is a cornerstone of medicinal chemistry. This compound and its analogs are prime examples of the successful application of biomimetic and bioisostere design principles.

Development as Non-Hydrolyzable Phosphate Mimics in Drug Design

The phosphonate (B1237965) group of this compound serves as a bioisostere of the phosphate group in phosphotyrosine. This substitution creates a non-hydrolyzable analog that is resistant to the action of phosphatases. This property is highly desirable in drug design, as it can significantly improve the metabolic stability and pharmacokinetic profile of a drug candidate.

Analogs such as 4-[difluoro(phosphono)methyl]-L-phenylalanine (F2Pmp) have been extensively used as phosphotyrosine mimics to develop potent and selective inhibitors of protein tyrosine phosphatases (PTPs). The fluorine atoms in F2Pmp can further enhance binding affinity and selectivity. The development of these mimics is a clear demonstration of rational drug design, where a detailed understanding of enzyme mechanism and ligand recognition is used to create more effective therapeutic agents.

| Compound/Analog | Target Enzyme | Reported IC50 |

| Glu-Phe(CF2P)-Phe(CF2P) | PTP1B | 40 nM |

| Pro-Phe(CF2P)-Phe(CF2P) | PTPβ | 200 nM |

| Pro-Phe(CF2P)-Phe(CF2P) | PTP1B | 300 nM |

This table presents inhibitory activities of peptides containing the 4-[difluoro(phosphono)methyl]phenylalanine (Phe(CF2P)) analog, a close relative of this compound.

Design of Binding Ligands and Chemical Probes for Specific Biological Targets

Beyond their therapeutic potential, non-hydrolyzable phosphotyrosine mimics are invaluable as chemical probes to study the function of specific biological targets. By attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) molecule, to a ligand containing this compound or a similar analog, researchers can visualize and isolate specific proteins from complex biological mixtures.

For instance, peptide probes containing F2Pmp have been successfully used for the enrichment of protein tyrosine phosphatases. These probes bind to the active site of PTPs with high affinity and, due to their stability, allow for the capture and subsequent identification of these enzymes. This approach provides a powerful tool for proteomics and the functional characterization of PTPs in various cellular contexts.

Mechanistic Studies on Cellular and Metabolic Impact

Interrogation of Protein Tyrosine Phosphorylation in Cellular Processes

The study of protein tyrosine phosphorylation, a fundamental mechanism in cellular signaling, is often complicated by the dynamic activity of protein tyrosine phosphatases (PTPs), which rapidly remove phosphate (B84403) groups from tyrosine residues. To overcome this, researchers utilize non-hydrolyzable analogs of phosphotyrosine (pTyr). These synthetic molecules mimic the structure of phosphorylated tyrosine but are resistant to cleavage by phosphatases. This resistance effectively "locks" a protein in its phosphorylated state, allowing for detailed investigation of its function and interactions. biorxiv.orgnih.gov

Among these tools, 4-phosphonomethyl-phenylalanine (Pmp), a close analog of 4-Phosphono-D-phenylalanine, has been instrumental. nih.govacs.org By incorporating Pmp or its derivatives into peptides or proteins, scientists can stabilize signaling complexes and probe the downstream consequences of a specific phosphorylation event without the interference of dephosphorylation. biorxiv.orgacs.org

Non-hydrolyzable pTyr analogs are invaluable for dissecting the regulation of cellular signaling pathways. biorxiv.orgrsc.org Tyrosine phosphorylation is a key step in signal transduction, initiating a cascade of events that control cell growth, differentiation, and metabolism. wikipedia.org The transient nature of this modification, however, makes it challenging to study. biorxiv.org

The genetic incorporation of analogs like p-carboxymethyl-L-phenylalanine (CMF), which is resistant to phosphatase activity, allows for the creation of homogeneously "phosphorylated" proteins. biorxiv.orgrsc.org This technique enables researchers to study the specific effects of a phosphorylation event in isolation, removing the complexity caused by the constant cycling between phosphorylated and non-phosphorylated states. biorxiv.org By observing how these stabilized phosphoproteins interact with other cellular components, scientists gain a clearer understanding of how signaling networks are regulated and what occurs when these pathways are perturbed in disease states. acs.orgrsc.org

The balance between protein tyrosine kinase and phosphatase activity is critical for cellular health, and imbalances are linked to numerous diseases, including cancer and metabolic disorders. nih.gov Non-hydrolyzable pTyr analogs serve as powerful tools for studying the aberrant activities of these enzymes. Because they are not cleaved by phosphatases, they can act as competitive inhibitors, binding to the active site of a phosphatase without being processed. nih.govnih.gov

This inhibitory property is particularly useful for gaining insights into phosphatase function. For instance, peptides containing 4-[difluoro(phosphono)methyl]phenylalanine (F₂Pmp), a more potent version of Pmp, have been shown to be highly effective and selective inhibitors of specific phosphatases like PTP1B. nih.govnih.gov The superiority of F₂Pmp as a pTyr mimetic comes from the dual effect of the fluorine atoms: they lower the pKa₂ of the phosphonate (B1237965) and introduce hydrogen bonding interactions that resemble those of the natural phosphate ester oxygen in pTyr. nih.gov By using such inhibitors, researchers can probe the consequences of diminished phosphatase activity, mimicking disease states and identifying the specific substrates that accumulate in a hyper-phosphorylated state. This helps to elucidate the roles of individual phosphatases in complex signaling cascades and to validate them as potential therapeutic targets. nih.govnih.gov

Table 1: Comparison of Phosphotyrosine (pTyr) Analogs Used in Research

| Analog | Key Feature | Primary Application in Research | Reference |

| 4-phosphonomethyl-phenylalanine (Pmp) | Non-hydrolyzable by phosphatases | Mimics pTyr to study protein-protein interactions and as a phosphatase inhibitor. | nih.govacs.org |

| 4-[difluoro(phosphono)methyl]phenylalanine (F₂Pmp) | Non-hydrolyzable; increased potency over Pmp | Potent and selective inhibition of protein tyrosine phosphatases (e.g., PTP1B) for functional studies. | nih.govnih.gov |

| p-carboxymethyl-L-phenylalanine (CMF) | Non-hydrolyzable; can be genetically encoded | Creating stable, constitutively "phosphorylated" proteins in cells to study downstream signaling. | biorxiv.orgrsc.org |

Influence on Phenylalanine Metabolic Pathways (General Phenylalanine Context)

Phenylalanine is an essential aromatic amino acid in humans, meaning it must be obtained from the diet. medicalnewstoday.comdavuniversity.org It serves not only as a fundamental building block for proteins but also as a precursor for a variety of critical metabolic pathways. davuniversity.orgpharmaguideline.com The primary metabolic fate of phenylalanine is its irreversible conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. davuniversity.orgyoutube.com This conversion is the first and rate-limiting step in the catabolism of phenylalanine and is also the bridge to several other vital biosynthetic pathways. davuniversity.orgreactome.org

In organisms like plants, phenylalanine represents a critical metabolic node that connects primary and secondary metabolism. Primary metabolism encompasses the synthesis of essential molecules for growth and development, such as amino acids. Secondary metabolism produces a diverse array of compounds that are not essential for immediate survival but are crucial for interacting with the environment, defense, and reproduction.

Phenylalanine serves as the precursor for a vast group of plant secondary metabolites known as phenylpropanoids. This class includes compounds like flavonoids, lignans, and stilbenes. The enzyme phenylalanine ammonia-lyase (PAL) is the key gateway that channels carbon from primary metabolism (phenylalanine synthesis) into the phenylpropanoid pathway. It is estimated that a significant portion of photosynthetically fixed carbon is directed through this pathway, highlighting phenylalanine's central role in linking these two fundamental aspects of metabolism.

The catabolism of phenylalanine begins with its hydroxylation to tyrosine. youtube.com This process occurs primarily in the liver and requires the cofactor tetrahydrobiopterin (B1682763) (BH4). davuniversity.org From there, tyrosine undergoes a series of enzymatic reactions to be fully degraded. davuniversity.orgpharmaguideline.com

The degradation pathway is as follows:

Transamination: Tyrosine is converted to p-hydroxyphenylpyruvate by the enzyme tyrosine aminotransferase. davuniversity.org

Oxidation and Rearrangement: p-hydroxyphenylpyruvate is then converted to homogentisate (B1232598) by p-hydroxyphenylpyruvate hydroxylase. pharmaguideline.com

Ring Cleavage: The aromatic ring of homogentisate is opened by homogentisate oxidase to form 4-maleylacetoacetate (B1238811). davuniversity.org

Isomerization: 4-maleylacetoacetate is isomerized to 4-fumarylacetoacetate.

Final Cleavage: Finally, the enzyme fumarylacetoacetate hydrolase cleaves 4-fumarylacetoacetate into two smaller molecules: fumarate (B1241708) and acetoacetate (B1235776). youtube.com

Fumarate can enter the citric acid cycle to be used for energy production, while acetoacetate is a ketone body that can also be used as an energy source. youtube.com Thus, phenylalanine is considered both a glucogenic and a ketogenic amino acid. davuniversity.org

Table 2: Key Enzymes in the Phenylalanine Degradation Pathway

| Step | Enzyme | Substrate | Product | Reference |

| 1 | Phenylalanine hydroxylase | Phenylalanine | Tyrosine | davuniversity.orgyoutube.com |

| 2 | Tyrosine aminotransferase | Tyrosine | p-hydroxyphenylpyruvate | davuniversity.org |

| 3 | p-hydroxyphenylpyruvate hydroxylase | p-hydroxyphenylpyruvate | Homogentisate | pharmaguideline.com |

| 4 | Homogentisate oxidase | Homogentisate | 4-maleylacetoacetate | davuniversity.org |

| 5 | Maleylacetoacetate isomerase | 4-maleylacetoacetate | 4-fumarylacetoacetate | N/A |

| 6 | Fumarylacetoacetate hydrolase | 4-fumarylacetoacetate | Fumarate + Acetoacetate | youtube.com |

Beyond its role in protein synthesis and catabolism, the phenylalanine-to-tyrosine conversion is the starting point for the synthesis of the catecholamine neurotransmitters: dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). wikipedia.orgnih.govstudy.com These molecules are crucial for nervous system function, regulating mood, attention, and the body's "fight-or-flight" response. medicalnewstoday.com

The biosynthetic pathway proceeds as follows after tyrosine is formed:

Tyrosine Hydroxylation: Tyrosine is converted to L-DOPA (L-3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase. This is the rate-limiting step in catecholamine synthesis. nih.gov

L-DOPA Decarboxylation: L-DOPA is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase). researchgate.net

Dopamine Hydroxylation: In noradrenergic neurons, dopamine is converted to norepinephrine by dopamine β-hydroxylase. study.com

Norepinephrine Methylation: Finally, in adrenergic neurons and the adrenal medulla, norepinephrine is converted to epinephrine by the enzyme phenylethanolamine N-methyltransferase (PNMT). study.com

Because phenylalanine is the ultimate precursor for this entire pathway, its availability can influence the rate of catecholamine synthesis. nih.govcaringsunshine.com

Allosteric Control Mechanisms in Aromatic Amino Acid Biosynthesis

The biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is a fundamental metabolic pathway in bacteria, plants, and lower eukaryotes. This pathway is tightly regulated to match cellular demand and conserve resources. A critical point of control is the first committed step, catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS). This enzyme is a primary site for allosteric feedback inhibition by the pathway's end products.

In many organisms, including Escherichia coli, DAHPS activity is modulated by the binding of aromatic amino acids to an allosteric site, which is spatially distinct from the active site. The binding of an inhibitor, such as L-phenylalanine, to this regulatory site induces a series of conformational changes that are transmitted to the active site, ultimately reducing the enzyme's catalytic efficiency.

Structural studies of the phenylalanine-regulated DAHPS from E. coli reveal that the inhibitor binds in a cavity located approximately 20 Å from the active site, often at the interface between two subunits of the enzyme complex. This binding event triggers a cascade of subtle structural shifts. These changes alter the conformation of loops within the active site, which in turn disrupts the proper binding and coordination of the enzyme's substrates, phosphoenolpyruvate (B93156) (PEP) and D-erythrose-4-phosphate (E4P). Consequently, the enzyme's ability to catalyze the condensation reaction is significantly diminished.

As a structural analogue of phenylalanine, this compound is anticipated to exert a similar regulatory effect. The presence of the phenyl ring and the α-amino acid structure allows it to be recognized by the allosteric binding site on DAHPS. The bulky and charged phosphonate group at the para position of the phenyl ring may influence binding affinity but is unlikely to prevent its recognition. Therefore, this compound is expected to act as a competitive inhibitor with respect to L-phenylalanine at the allosteric site, leading to feedback inhibition of the aromatic amino acid biosynthetic pathway.

Stereospecific Metabolic Fate and Enzyme Catalysis

Metabolism of D-Amino Acids in Specific Organisms and Biological Systems